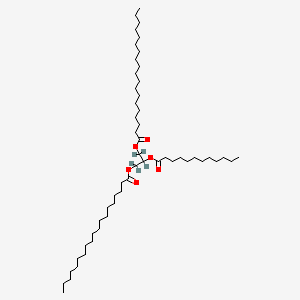
1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
190-120-190 D5 TG, 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, powder: is a synthetic triglyceride compound. Triglycerides are esters derived from glycerol and three fatty acids. This particular compound is labeled with deuterium (d5), which is a stable isotope of hydrogen. The labeling with deuterium can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol typically involves the esterification of glycerol with the corresponding fatty acids. The reaction conditions may include:
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch or continuous processes: Depending on the scale of production.
Purification steps: Including distillation, crystallization, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of peroxides or other oxidized products.
Reduction: Reducing agents can convert it back to glycerol and fatty acids.
Substitution: Reactions where one of the fatty acid chains is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including acyl chlorides or anhydrides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction may regenerate the original fatty acids and glycerol.
Applications De Recherche Scientifique
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in metabolic studies to trace the incorporation and breakdown of triglycerides in biological systems.
Medicine: Investigated for its potential role in drug delivery systems and as a marker in pharmacokinetic studies.
Industry: Utilized in the development of stable isotope-labeled standards for analytical purposes.
Mécanisme D'action
The mechanism of action of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol involves its interaction with enzymes and metabolic pathways:
Molecular Targets: Enzymes such as lipases and esterases that catalyze the hydrolysis of triglycerides.
Pathways: Metabolic pathways involved in lipid metabolism, including beta-oxidation and triglyceride synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dinonadecanoyl-2-dodecanoyl-glycerol: Without deuterium labeling.
1,2,3-trinonadecanoyl-glycerol: With three nonadecanoic acid chains.
1,2,3-tridodecanoyl-glycerol: With three dodecanoic acid chains.
Uniqueness
The deuterium labeling in 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol makes it unique for specific applications, particularly in tracing and studying metabolic processes due to the distinct mass difference between hydrogen and deuterium.
Propriétés
Formule moléculaire |
C53H102O6 |
|---|---|
Poids moléculaire |
840.4 g/mol |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl) nonadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
Clé InChI |
YVHBSDKZPZMEEF-BXJPYAOGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


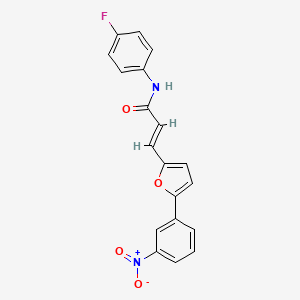
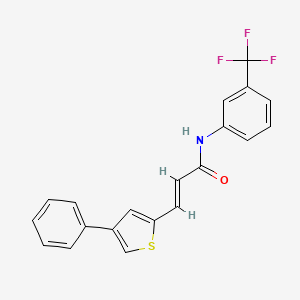
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)

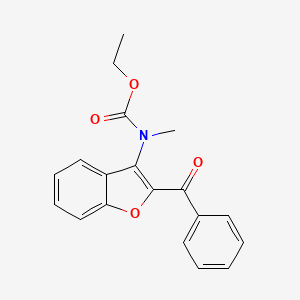
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
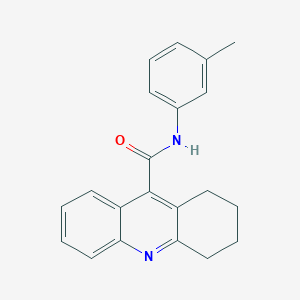
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)

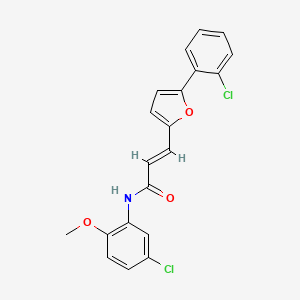
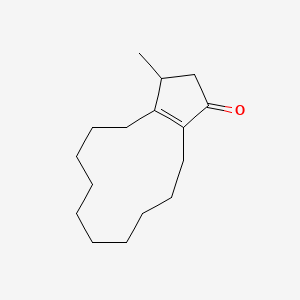
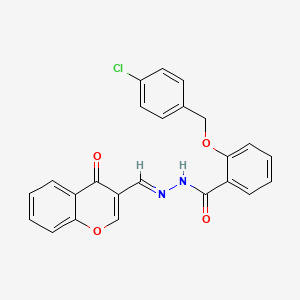

![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
